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PXL770 data analysis and statistical considerations

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Compound of Interest		
Compound Name:	PXL770	
Cat. No.:	B10858185	Get Quote

PXL770 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information for conducting experiments with **PXL770**, a direct allosteric AMP-activated protein kinase (AMPK) activator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **PXL770**?

A1: **PXL770** is an orally active, direct allosteric activator of AMP-activated protein kinase (AMPK).[1] AMPK is a crucial cellular energy sensor that regulates multiple metabolic pathways, including lipid and glucose metabolism, and inflammation.[2][3] **PXL770** binds to the ADaM (allosteric drug and metabolism) site at the interface of the AMPK α and β subunits.[3]

Q2: In what disease models has **PXL770** shown efficacy?

A2: **PXL770** has demonstrated preclinical efficacy in models of X-linked adrenoleukodystrophy (ALD), autosomal dominant polycystic kidney disease (ADPKD), and non-alcoholic steatohepatitis (NASH).[1][4][5][6][7] Clinical trials have also been conducted in patients with non-alcoholic fatty liver disease (NAFLD).[8][9]

Q3: What are the key downstream effects of **PXL770**-mediated AMPK activation?

A3: Activation of AMPK by PXL770 leads to several beneficial downstream effects, including:



- In ALD: Decreased very-long-chain fatty acid (VLCFA) levels, improved mitochondrial function, reduced expression of proinflammatory genes, and induction of compensatory transporters (ABCD2/3).[1][4][5]
- In NASH: Reduced liver fat content, improvement in liver enzymes (ALT), and improved glycemic control.[8][10]
- In ADPKD: Reduced cyst growth and a decrease in the kidney weight to body weight ratio.[6]
 [7]
- General Metabolic Effects: Suppression of de novo lipogenesis (DNL) and improved insulin sensitivity.[3][10][11]

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected reduction in C26:0 levels in ALD patient-derived fibroblasts.

- Possible Cause 1: Suboptimal PXL770 Concentration. The half-maximal inhibitory concentration (IC50) for C26:0 reduction in AMN/C-ALD fibroblasts is approximately 3.1 μM.
 [1]
 - Solution: Ensure that the concentration of PXL770 used in your experiment is within the
 effective range (e.g., 5-50 μM).[1] A dose-response experiment is recommended to
 determine the optimal concentration for your specific cell line.
- Possible Cause 2: Insufficient Incubation Time. PXL770's effects on VLCFA levels and gene
 expression are typically observed after prolonged incubation.
 - Solution: In vitro studies have shown significant effects after 72 hours to 7 days of continuous treatment.[1] Consider extending your incubation period.
- Possible Cause 3: Cell Line Variability. Different patient-derived cell lines may exhibit varying responses to PXL770.
 - Solution: If possible, test the compound on multiple ALD patient-derived cell lines to confirm the observed effects.



Problem 2: Lack of significant improvement in liver fat content in a diet-induced obese (DIO) mouse model of NASH.

- Possible Cause 1: Inadequate Dosing Regimen. The in vivo efficacy of PXL770 is dosedependent.
 - Solution: Preclinical studies in HFD-fed mice have used doses ranging from 35-75 mg/kg, administered orally twice daily for 6-8 weeks.[1] Review your dosing regimen to ensure it aligns with established effective doses.
- Possible Cause 2: Insufficient Treatment Duration. The metabolic changes in NASH models develop over time and may require a longer treatment period to observe significant reversal.
 - Solution: The aforementioned successful preclinical studies involved treatment durations
 of 6-8 weeks.[1] Ensure your study is sufficiently powered in terms of duration.
- Possible Cause 3: High Variability in Baseline Liver Fat. High inter-animal variability in baseline hepatic steatosis can mask treatment effects.
 - Solution: Ensure proper randomization of animals into treatment groups based on baseline body weight and, if possible, a baseline measure of liver fat. Increase the sample size per group to enhance statistical power.

Data Presentation Preclinical Efficacy of PXL770 in X-Linked Adrenoleukodystrophy (ALD) Models



Model System	Parameter	PXL770 Treatment	Result	Reference
ALD Patient Fibroblasts/Lymp hocytes	C26:0 Levels	0.1-50 μM, 7 days	IC50 = 3.1 μM	[1]
ALD Patient Fibroblasts/Lymp hocytes	Mitochondrial Function	25-50 μM, 72 hours	Improved mitochondrial respiration	[1][4]
ALD Patient Fibroblasts/Lymp hocytes	Proinflammatory Genes (NFKB, CCL5, etc.)	10 μM, 72 hours	Downregulation	[1]
ALD Patient Fibroblasts/Lymp hocytes	Compensatory Transporters (ABCD2, ABCD3)	5-50 μM, 72 hours	Upregulation of mRNA expression	[1][4]
Abcd1 KO Mice	Plasma VLCFA	35-75 mg/kg, p.o., twice daily, 6-8 weeks	Normalized levels	[1]
Abcd1 KO Mice	Brain C26:0 Levels	35-75 mg/kg, p.o., twice daily, 6-8 weeks	~25% reduction vs. untreated	[4][5]
Abcd1 KO Mice	Spinal Cord C26:0 Levels	35-75 mg/kg, p.o., twice daily, 6-8 weeks	~32% reduction vs. untreated	[4][5]

Phase 2a Clinical Trial Data for PXL770 in NASH (STAMP-NAFLD Study)



Parameter	Treatment Group (12 weeks)	Mean Relative Change from Baseline	p-value (vs. Placebo)	Reference
Liver Fat Content (MRI-PDFF)	PXL770 500 mg QD	-18%	0.0036	[8]
Liver Fat Content (MRI-PDFF)	Placebo	-0.7%	-	[8]
Alanine Transaminase (ALT)	PXL770 500 mg QD	Statistically significant reduction	Not specified	[8]
Hemoglobin A1c (HbA1c)	PXL770 (all doses)	Statistically significant reduction	Not specified	[8]

Experimental Protocols

In Vitro Assessment of PXL770 on VLCFA Levels in ALD Fibroblasts

- Cell Culture: Culture ALD patient-derived fibroblasts in a suitable medium (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified 5% CO2 incubator.
- Seeding: Seed cells in 6-well plates at a density that allows for 7 days of growth without reaching over-confluence.
- Treatment: The following day, replace the medium with fresh medium containing **PXL770** at various concentrations (e.g., 0.1, 1, 3, 10, 30, 50 µM) or vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for 7 days, replacing the treatment medium every 2-3 days.
- Cell Lysis and Lipid Extraction: After 7 days, wash the cells with PBS, scrape, and pellet them. Perform lipid extraction using a suitable solvent system (e.g., chloroform:methanol).
- VLCFA Analysis: Analyze the extracted lipids for C26:0 levels using a validated method such as gas chromatography-mass spectrometry (GC-MS).



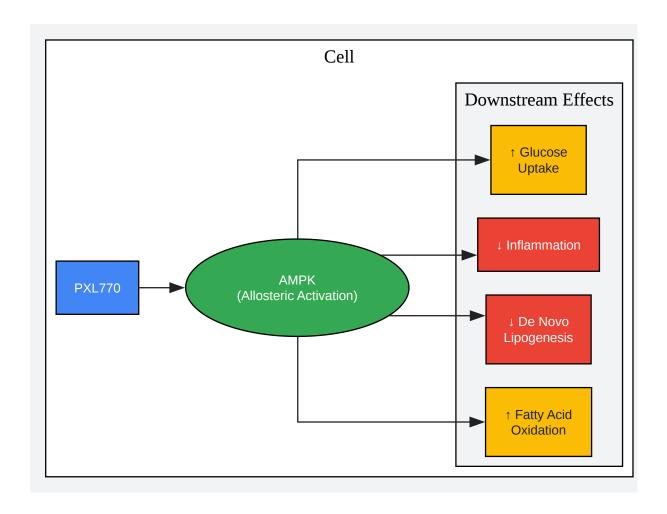
Data Analysis: Normalize C26:0 levels to total protein content or another internal standard.
 Calculate the IC50 value for PXL770-mediated reduction of C26:0.

In Vivo Evaluation of PXL770 in a Diet-Induced Obese (DIO) Mouse Model

- Model Induction: Induce obesity and hepatic steatosis in mice (e.g., C57BL/6J) by feeding them a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks).
- Randomization: Randomize mice into treatment groups based on body weight and/or a baseline measure of a relevant parameter (e.g., plasma ALT).
- Dosing: Prepare PXL770 in a suitable vehicle (e.g., 0.5% methylcellulose). Administer
 PXL770 orally (e.g., via gavage) at the desired dose (e.g., 50 mg/kg) and frequency (e.g., twice daily). Administer vehicle to the control group.
- Treatment Period: Continue the HFD and PXL770/vehicle administration for the planned duration of the study (e.g., 8 weeks).
- In-life Monitoring: Monitor body weight, food intake, and general health status throughout the study.
- Terminal Procedures: At the end of the treatment period, collect blood for analysis of plasma lipids, glucose, and liver enzymes. Euthanize the animals and collect the liver for weight measurement, histology (H&E, Oil Red O staining), and gene expression analysis.
- Data Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to compare the outcomes between the PXL770-treated and vehicle-treated groups.

Mandatory Visualizations

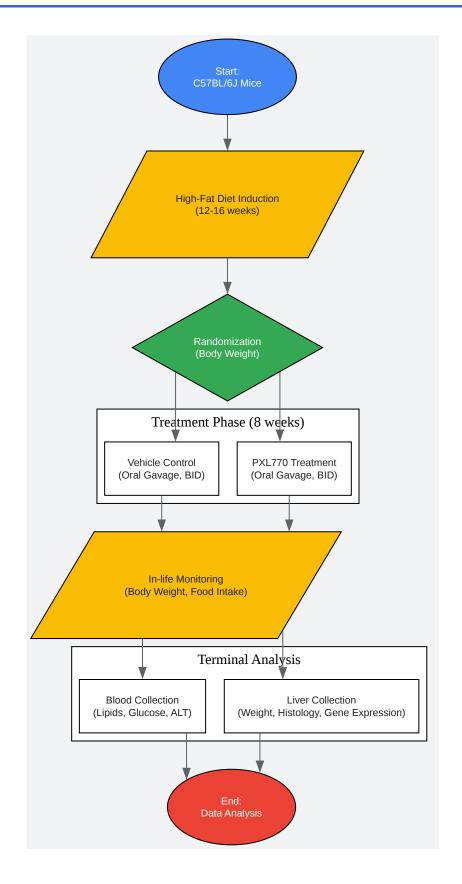




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Caption: PXL770 directly activates AMPK, leading to beneficial metabolic effects.





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